ATIC-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H4N4O3S |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

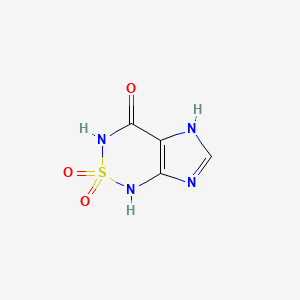

2,2-dioxo-1,5-dihydroimidazo[4,5-c][1,2,6]thiadiazin-4-one |

InChI |

InChI=1S/C4H4N4O3S/c9-4-2-3(6-1-5-2)7-12(10,11)8-4/h1,7H,(H,5,6)(H,8,9) |

InChI Key |

BSAXWMSAVVOOHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NS(=O)(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function and Analysis of ATIC Inhibitors in De Novo Purine Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo purine (B94841) synthesis pathway is a fundamental metabolic process responsible for producing the purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. This pathway is a highly conserved, multi-step process that is often upregulated in pathological conditions characterized by rapid cell proliferation, such as cancer and certain inflammatory diseases.

One of the key enzymes in this pathway is the bifunctional protein 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC). ATIC catalyzes the final two steps in the synthesis of inosine monophosphate (IMP), the precursor to both AMP and GMP.[1][2] Its critical position makes it an attractive target for therapeutic intervention. Inhibiting ATIC disrupts the supply of purines, thereby impeding the proliferation of highly metabolic cells.

This technical guide focuses on ATIC inhibitors, with a specific emphasis on ATIC-IN-2, a competitive inhibitor of the enzyme. We will explore the function of ATIC, the mechanism of its inhibitors, the downstream cellular consequences, and provide detailed protocols for its study.

The Role of ATIC in De Novo Purine Synthesis

The de novo purine synthesis pathway consists of ten enzymatic steps that convert phosphoribosyl pyrophosphate (PRPP) into IMP. ATIC is responsible for the final two reactions:

-

AICAR Formyltransferase (AICARFT) activity: The C-terminal domain of ATIC catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), producing N-formyl-AICAR (FAICAR).[2]

-

IMP Cyclohydrolase (IMPCH) activity: The N-terminal domain of ATIC then catalyzes the cyclization of FAICAR to form IMP, releasing a water molecule.[2][3]

Homodimerization of the ATIC protein is essential for its AICARFT activity, as the active sites are formed at the interface between the two monomers.[1]

ATIC Inhibitors: Mechanism of Action

Several small molecule inhibitors targeting ATIC have been developed. They primarily function through two distinct mechanisms: disrupting dimerization or competitive inhibition at an active site.

-

This compound (Compound 1): This compound is a competitive inhibitor that specifically targets the IMP cyclohydrolase (IMPCH) active site of ATIC.[4]

-

ATIC-IN-1 (Compound 14): This inhibitor functions by preventing the crucial homodimerization of ATIC, which is required for its AICAR transformylase activity.[1][5]

-

LSN-3213128: This is another potent inhibitor of ATIC's enzymatic activity.[6]

By blocking IMP production, these inhibitors starve rapidly dividing cells of essential purine nucleotides, leading to cell cycle arrest and reduced proliferation.

Quantitative Analysis of ATIC Inhibitor Efficacy

The potency of ATIC inhibitors can be quantified both in enzymatic assays and in cell-based models. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating enzyme inhibitors.

| Compound Name | Mechanism of Action | Target | Potency | Cell-Based Activity | Citation(s) |

| This compound | Competitive Inhibitor | IMP Cyclohydrolase (IMPCH) | Ki: 0.13 µM | Data not available | [4] |

| ATIC-IN-1 | Dimerization Inhibitor | ATIC Dimerization Interface | Ki: 685 nM (0.685 µM) | Inhibits MCF-7 proliferation (100-500 µM) | [1][5] |

| LSN-3213128 | Enzymatic Inhibitor | AICAR Formyltransferase | IC50: 16 ± 11 nM | Effective up to 200 nM | [6] |

Note: Ki and IC50 values are context-dependent and can vary based on assay conditions such as substrate concentration.

Cellular Consequences of ATIC Inhibition

The primary consequence of ATIC inhibition is the halt of de novo purine synthesis. This leads to a depletion of intracellular ATP and an accumulation of the substrate AICAR.[7] AICAR is structurally similar to AMP and its accumulation has significant downstream signaling effects, most notably the activation of AMP-activated protein kinase (AMPK).[8]

The ATIC Inhibition-AMPK Signaling Cascade:

-

Inhibition of ATIC by a small molecule like this compound.

-

Accumulation of AICAR, which is then phosphorylated to ZMP.

-

Activation of AMPK: ZMP mimics AMP, binding to the γ-subunit of AMPK and causing its allosteric activation and phosphorylation at Thr172.[8][9]

-

Inhibition of mTORC1 Pathway: Activated AMPK phosphorylates and activates TSC2 and phosphorylates Raptor, leading to the inhibition of the mTORC1 complex.[8][10]

-

Suppression of Anabolic Processes: mTORC1 inhibition results in the dephosphorylation of its downstream targets, p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which suppresses protein synthesis, cell growth, and proliferation.[8]

Experimental Protocols for Studying ATIC Inhibitors

A multi-faceted approach is required to fully characterize the activity and mechanism of an ATIC inhibitor. Below are detailed methodologies for key experiments.

ATIC Enzymatic Activity Assays

The bifunctional nature of ATIC allows for two distinct spectrophotometric assays.

6.1.1 IMP Cyclohydrolase (IMPCH) Activity Assay [2]

This assay measures the conversion of FAICAR to IMP. The production of IMP is monitored by the corresponding increase in absorbance at 248 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: FAICAR (synthesized as described by Lukens et al.). Prepare a stock solution in Assay Buffer.

-

Enzyme: Purified recombinant human ATIC.

-

Inhibitor: this compound stock solution in DMSO.

-

-

Protocol:

-

Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette containing Assay Buffer.

-

Add varying concentrations of the inhibitor (this compound) or DMSO (vehicle control). Incubate for 10 minutes at room temperature.

-

Add varying concentrations of the substrate, FAICAR, to the wells.

-

Initiate the reaction by adding a final concentration of 1-5 µg/mL of purified ATIC enzyme.

-

Immediately measure the increase in absorbance at 248 nm over time (e.g., every 15 seconds for 5-10 minutes) using a spectrophotometer.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Determine kinetic parameters (Km, Vmax) and inhibition constants (Ki) by fitting the data to the Michaelis-Menten and appropriate inhibition models.

-

6.1.2 AICAR Formyltransferase (AICARFT) Activity Assay

This assay measures the conversion of AICAR to FAICAR by monitoring the formation of the co-product, tetrahydrofolate (THF), which results in an increase in absorbance at 298 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl.

-

Substrates: AICAR and 10-formyltetrahydrofolate (10-fTHF).

-

Enzyme: Purified recombinant human ATIC.

-

Inhibitor: Stock solution of the test compound (e.g., ATIC-IN-1) in DMSO.

-

-

Protocol:

-

Set up the reaction mixture in a UV-transparent plate or cuvette with Assay Buffer and a fixed, saturating concentration of 10-fTHF.

-

Add the inhibitor or DMSO vehicle and pre-incubate for 10 minutes.

-

Add varying concentrations of AICAR.

-

Start the reaction by adding purified ATIC enzyme (1-5 µg/mL).

-

Monitor the increase in absorbance at 298 nm over time.

-

Calculate initial velocities and determine kinetic and inhibition constants as described above.

-

Cell Viability and Proliferation Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, indicating the presence of metabolically active cells.[11]

-

Materials:

-

Cell Line: e.g., MCF-7 breast cancer cells, HCT116 colon cancer cells.

-

Culture Medium: Appropriate medium (e.g., RPMI-1640) with 10% FBS.

-

Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

White, opaque-walled 96-well plates suitable for luminescence.

-

-

Protocol:

-

Seed cells in the 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).

-

Prepare serial dilutions of the ATIC inhibitor in culture medium.

-

Remove the medium from the cells and add 100 µL of the medium containing the inhibitor dilutions (or vehicle control).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Plot the percentage of viable cells versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Western Blot for AMPK/mTOR Pathway Analysis

This protocol verifies the mechanism of action by detecting changes in the phosphorylation status of key signaling proteins.[10][12][13]

-

Reagents:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα, rabbit anti-phospho-S6K (Thr389), rabbit anti-S6K.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

-

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells (e.g., 2x10⁶ cells in a 10-cm dish) and allow them to adhere.

-

Treat cells with the ATIC inhibitor at various concentrations (e.g., 1x, 5x, 10x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Wash cells once with ice-cold PBS, then lyse by adding 500 µL of ice-cold Lysis Buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize samples to equal protein amounts (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Denature at 95°C for 5 minutes.

-

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze band intensity to determine the ratio of phosphorylated to total protein.

-

-

References

- 1. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IMP cyclohydrolase - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe LSN-3213128 | Chemical Probes Portal [chemicalprobes.org]

- 7. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. AICAR | Cell Signaling Technology [cellsignal.com]

- 10. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Structural Basis for ATIC Inhibition by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC) is a crucial bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway. This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA. Due to the increased demand for nucleotides in rapidly proliferating cells, ATIC has emerged as a significant target for the development of anticancer and anti-inflammatory therapies. This technical guide provides an in-depth overview of the structural basis of ATIC inhibition by small molecules, including quantitative data on inhibitors, detailed experimental protocols, and visualizations of key pathways and mechanisms.

ATIC Structure and Function

ATIC is a homodimeric enzyme, with each monomer containing two distinct catalytic domains: an N-terminal IMP cyclohydrolase (IMPCH) domain and a C-terminal AICAR formyltransferase (AICARFT) domain. The homodimerization of ATIC is essential for its AICARFT activity, as the active sites are formed at the dimer interface.

The AICARFT domain catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), producing 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). Subsequently, the IMPCH domain catalyzes the cyclization of FAICAR to inosine monophosphate (IMP), the precursor for both adenosine (B11128) and guanosine (B1672433) nucleotides.

Small Molecule Inhibitors of ATIC

A variety of small molecules have been developed to inhibit ATIC activity. These can be broadly categorized into two main classes: folate-based inhibitors that target the AICARFT active site and dimerization inhibitors that prevent the formation of the active homodimer.

Quantitative Data on ATIC Inhibitors

The following table summarizes the inhibitory potency of several known ATIC inhibitors.

| Inhibitor Class | Inhibitor Name | Target | Potency (Kᵢ) | Citation(s) |

| Folate Analogs | Methotrexate (B535133) | AICARFT | - | [1][2][3][4] |

| Pemetrexed (B1662193) | AICARFT | - | [5][6][7] | |

| Dimerization Inhibitors | Ac-Arg-Ph(4-NO₂)-NEt₂ | Dimerization Interface | 691 nM | [8][9][10] |

| cyclo-CRYFNV | Dimerization Interface | 17 µM | [5] | |

| Capped arginine-tyrosine dipeptide | Dimerization Interface | 84 µM | [5] |

Structural Basis of Inhibition

The structural understanding of how small molecules inhibit ATIC primarily comes from X-ray crystallography studies of ATIC in complex with these inhibitors.

Folate-Based Inhibitors

Folate-based inhibitors, such as methotrexate and pemetrexed, are designed to mimic the natural cofactor, 10-fTHF, and bind to the AICARFT active site. These inhibitors typically form extensive interactions with the amino acid residues lining the folate-binding pocket, thereby preventing the binding of the natural substrate and inhibiting the formyl transfer reaction.

Dimerization Inhibitors

A novel approach to ATIC inhibition is to target the protein-protein interaction essential for its AICARFT activity. Small molecules, such as the dipeptide derivative Ac-Arg-Ph(4-NO₂)-NEt₂, have been developed to bind at the dimerization interface, preventing the formation of the active homodimer.[8][9][10] This allosteric mode of inhibition offers the potential for high specificity, as the dimerization interface of ATIC is unique.

Experimental Protocols

ATIC Enzymatic Activity Assays

a) AICAR Formyltransferase (AICARFT) Spectrophotometric Assay

This assay measures the activity of the AICARFT domain by monitoring the production of tetrahydrofolate (THF) from 10-formyltetrahydrofolate (10-fTHF), which results in an increase in absorbance at 298 nm.

Materials:

-

Purified recombinant human ATIC enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂

-

AICAR (substrate)

-

10-formyltetrahydrofolate (10-fTHF) (cofactor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 298 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of 10-fTHF (e.g., 100 µM), and the desired concentrations of the test inhibitor or vehicle control (e.g., DMSO).

-

Add purified ATIC enzyme to the reaction mixture to a final concentration of, for example, 50 nM.

-

Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding AICAR to a final concentration of, for example, 50 µM.

-

Immediately monitor the increase in absorbance at 298 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

To determine the IC₅₀ value of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

b) IMP Cyclohydrolase (IMPCH) Assay

The activity of the IMPCH domain can be measured by monitoring the conversion of FAICAR to IMP. This can be achieved through various methods, including HPLC-based assays that directly measure the formation of IMP.

Cell-Based Assays for ATIC Inhibition

a) Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with an ATIC inhibitor.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

ATIC inhibitor

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

-

Seed a known number of cells (e.g., 500-1000 cells) into each well of a 6-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the ATIC inhibitor or vehicle control.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

After the incubation period, wash the cells with PBS, fix them with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

The surviving fraction for each treatment is calculated by dividing the number of colonies in the treated wells by the number of colonies in the control wells, corrected for the plating efficiency.

b) γH2AX Immunofluorescence Staining for DNA Damage

Inhibition of ATIC can lead to nucleotide pool imbalance and replication stress, resulting in DNA double-strand breaks, which can be visualized by staining for phosphorylated H2AX (γH2AX).

Materials:

-

Cells grown on coverslips

-

ATIC inhibitor

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the ATIC inhibitor for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates an increase in DNA double-strand breaks.[1][8]

Signaling Pathways and Experimental Workflows

De Novo Purine Biosynthesis Pathway and ATIC's Role

Caption: The de novo purine biosynthesis pathway, highlighting the final two steps catalyzed by ATIC.

Mechanism of Action of an ATIC Dimerization Inhibitor

Caption: Visualization of how a small molecule inhibitor prevents ATIC dimerization and function.

Experimental Workflow for Screening ATIC Inhibitors

Caption: A typical workflow for the identification and characterization of novel ATIC inhibitors.

Conclusion

The inhibition of ATIC presents a promising strategy for the development of novel therapeutics, particularly in the context of cancer and inflammatory diseases. A thorough understanding of the structural basis of ATIC inhibition, coupled with robust experimental methodologies, is essential for the rational design and optimization of potent and selective small molecule inhibitors. This guide provides a foundational resource for researchers in this field, summarizing key data and protocols to facilitate further drug discovery efforts targeting this critical enzyme.

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. crpr-su.se [crpr-su.se]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Clonogenic Assay [bio-protocol.org]

- 7. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Clonogenic survival assay [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

The Discovery and Synthesis of Novel ATIC Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel inhibitors targeting 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC), a critical enzyme in the de novo purine (B94841) biosynthesis pathway. Given its role in sustaining the high proliferative rates of cancer cells and its involvement in other proliferative diseases, ATIC has emerged as a promising target for therapeutic intervention. This document details the underlying biological pathways, methodologies for inhibitor screening and characterization, and a look into the synthesis of potential ATIC-targeting compounds.

Introduction: ATIC as a Therapeutic Target

5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC) is a bifunctional enzyme that catalyzes the final two steps of the de novo purine synthesis pathway. This pathway is essential for producing the building blocks of DNA and RNA.[1][2] In rapidly dividing cells, such as those found in tumors, there is a heightened demand for purines, making the enzymes in this pathway attractive targets for anticancer therapies.[2]

The ATIC enzyme possesses two distinct catalytic domains: an N-terminal inosine monophosphate cyclohydrolase (IMPCH) domain and a C-terminal aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (AICARTfase) domain.[3] The AICARTfase activity is dependent on the homodimerization of ATIC, presenting a unique opportunity for the development of inhibitors that disrupt this protein-protein interaction.[3]

Inhibition of ATIC leads to the accumulation of the substrate for the AICARTfase domain, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is subsequently phosphorylated to ZMP.[4] ZMP is an analog of adenosine (B11128) monophosphate (AMP) and a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activation of AMPK can lead to the inhibition of anabolic pathways, such as protein synthesis through the mTOR signaling pathway, and the promotion of catabolic processes, ultimately suppressing cell growth and proliferation.[2]

Signaling Pathways and Experimental Workflows

The inhibition of ATIC sets off a cascade of cellular events, primarily through the activation of the AMPK signaling pathway. The logical flow of discovering and validating novel ATIC inhibitors involves a series of experimental stages, from initial screening to cellular characterization.

Caption: Signaling cascade following ATIC inhibition.

The general workflow for identifying and characterizing novel ATIC inhibitors follows a structured path from enzymatic assays to cellular and potentially in vivo studies.

Caption: A typical workflow for the discovery of novel ATIC inhibitors.

Synthesis of Novel ATIC Inhibitors

General Synthesis of N-substituted Indole-2-Carboxamides:

The synthesis typically begins with a commercially available indole-2-carboxylic acid, which is then coupled with a desired amine using standard amide bond formation techniques.

-

Step 1: Amide Coupling. Indole-2-carboxylic acid is activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt) or a base like N,N-diisopropylethylamine (DIPEA). The activated carboxylic acid is then reacted with the desired amine to form the corresponding amide.[5] This reaction is typically carried out in an anhydrous polar aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

-

Step 2: Purification. The crude product is then purified using techniques such as column chromatography on silica (B1680970) gel or recrystallization to yield the final N-substituted indole-2-carboxamide.[6]

Example Reaction Scheme (Hypothetical):

Characterization of the synthesized compounds would involve standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the final product.[7]

Quantitative Data on Novel ATIC Inhibitors

A critical aspect of drug discovery is the quantitative assessment of inhibitor potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes hypothetical quantitative data for a series of novel indole-2-carboxamide-based ATIC inhibitors to illustrate a typical structure-activity relationship (SAR) study.

| Compound ID | R-Group on Carboxamide | ATIC Transformylase IC50 (µM) | Cell Proliferation IC50 (µM) (MCF-7) |

| I-1 | Benzyl | 15.2 | 25.8 |

| I-2 | 4-Chlorobenzyl | 8.7 | 12.4 |

| I-3 | 4-Methoxybenzyl | 12.1 | 20.5 |

| I-4 | 4-(tert-butyl)benzyl | 5.3 | 9.1 |

| I-5 | Naphthylmethyl | 7.9 | 11.2 |

Data in this table is illustrative and intended to represent a typical SAR summary.

Key Experimental Protocols

The discovery and characterization of novel ATIC inhibitors rely on a suite of robust biochemical and cell-based assays. Detailed protocols for some of the most critical experiments are provided below.

Human ATIC Transformylase Inhibition Assay

This assay measures the ability of a compound to inhibit the AICAR transformylase activity of human ATIC. The assay spectrally monitors the conversion of a cofactor.

Materials:

-

Purified recombinant human ATIC enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂

-

AICAR (substrate)

-

10-formyl-tetrahydrofolate (cofactor)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 298 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, AICAR, and 10-formyl-tetrahydrofolate in each well of the microplate.

-

Add the test compound at various concentrations to the appropriate wells. Include a DMSO-only control (no inhibition) and a control with a known ATIC inhibitor (positive control).

-

Initiate the reaction by adding the purified human ATIC enzyme to each well.

-

Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 298 nm over time at a constant temperature (e.g., 25°C). The rate of reaction is proportional to the slope of the initial linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Phosphorylated AMPK

This protocol is used to determine if ATIC inhibition leads to the activation of AMPK in cells by detecting the phosphorylation of its alpha subunit at Threonine 172.

Materials:

-

Cell culture medium, plates, and appropriate cancer cell line (e.g., HCT116, MCF-7)

-

Test ATIC inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ATIC inhibitor for a specified period (e.g., 24-48 hours). Include a vehicle-treated control.

-

After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and then apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Clonogenic Survival Assay

This assay assesses the long-term effect of an ATIC inhibitor on the ability of single cells to proliferate and form colonies, often in combination with another treatment like radiation.[4]

Materials:

-

Appropriate cancer cell line and complete culture medium

-

Test ATIC inhibitor

-

Radiation source (optional)

-

6-well plates

-

Trypsin-EDTA

-

Fixing solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Harvest a single-cell suspension of the desired cancer cell line.

-

Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach for several hours.

-

Treat the cells with various concentrations of the ATIC inhibitor.

-

(Optional) After a set incubation period with the inhibitor (e.g., 48 hours), irradiate the cells with different doses of radiation.

-

Replace the treatment medium with fresh complete medium and incubate the plates for 10-14 days, allowing colonies to form.

-

After the incubation period, wash the colonies with PBS, fix them with the fixing solution, and then stain them with crystal violet solution.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control.

Conclusion

The discovery and development of novel ATIC inhibitors represent a promising avenue for the treatment of cancer and other proliferative diseases. The strategies outlined in this guide, from understanding the underlying signaling pathways to the specifics of synthesis and experimental validation, provide a framework for researchers in this dynamic field. The continued exploration of new chemical scaffolds and a deeper understanding of the biological consequences of ATIC inhibition will be crucial for translating these scientific findings into effective clinical therapies.

References

- 1. Design, synthesis, and evaluation of dual-target inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ucgd.genetics.utah.edu [ucgd.genetics.utah.edu]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to ATIC Inhibition and its Effects on Cellular Metabolism

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "ATIC-IN-2". This guide therefore provides a comprehensive overview of the effects of known small molecule inhibitors of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC), with a focus on the well-characterized inhibitor ATIC-IN-1 (also known as Cpd14), and general consequences of ATIC inhibition on cellular metabolism.

Introduction to ATIC

5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC) is a crucial bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway.[1] This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA, and is often upregulated in proliferating cells, such as cancer cells.[2] ATIC's two enzymatic activities are:

-

AICAR formyltransferase (AICARFT): Catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP, also known as AICAR) to form N-formyl-AICAR (FAICAR).

-

IMP cyclohydrolase (IMPCH): Catalyzes the cyclization of FAICAR to yield inosine monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

Due to its critical role in nucleotide metabolism, ATIC has emerged as a promising therapeutic target for various diseases, including cancer and proliferative arterial diseases.[3][4]

Mechanism of Action of ATIC Inhibitors

Small molecule inhibitors of ATIC primarily function by disrupting its enzymatic activity, leading to significant alterations in cellular metabolism. The primary mechanism involves the inhibition of the AICARFT domain, which can be achieved through different strategies, including the prevention of ATIC homodimerization, which is essential for its transformylase activity.[1]

The inhibition of ATIC leads to the intracellular accumulation of its substrate, ZMP.[4] ZMP is a structural analog of AMP and acts as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5]

De Novo Purine Synthesis Pathway and ATIC Inhibition

The following diagram illustrates the final steps of the de novo purine synthesis pathway and the point of inhibition by ATIC inhibitors.

AMPK Signaling Pathway Activation

The accumulation of ZMP following ATIC inhibition leads to the activation of the AMPK signaling pathway. This has profound effects on cellular metabolism, generally shifting cells from an anabolic (growth) to a catabolic (energy-producing) state.

Quantitative Data on ATIC Inhibitors

The following table summarizes key quantitative data for the known ATIC inhibitor, ATIC-IN-1 (Cpd14).

| Inhibitor | Target | Ki | Cell Line | Effect | Concentration | Reference |

| ATIC-IN-1 (Cpd14) | ATIC Dimerization | 685 nM | MCF-7 (Breast Cancer) | Inhibition of proliferation | 100-500 µM | [6] |

| ATIC-IN-1 (Cpd14) | ATIC Dimerization | 685 nM | HCT116 (Colon Cancer) | Radiosensitization | Not specified | [3] |

| ATIC Dimerization Inhibitor | ATIC Dimerization | 691 nM | Not specified in abstract | Reduces cell viability | Dose-dependent |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of ATIC inhibitors on cellular metabolism.

ATIC Enzymatic Activity Assay

This protocol is adapted from descriptions of assays for AICAR transformylase activity.[2]

Principle: The AICAR transformylase activity of ATIC is monitored by measuring the increase in absorbance at 298 nm, which corresponds to the formation of tetrahydrofolate (THF) from 10-formyltetrahydrofolate (10-fTHF) during the conversion of ZMP to FAICAR.

Materials:

-

Recombinant human ATIC protein

-

ZMP (AICAR) solution

-

10-formyltetrahydrofolate (10-fTHF) solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2)

-

Test inhibitor (e.g., ATIC-IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 298 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ZMP, and 10-fTHF in the wells of the 96-well plate.

-

Add the ATIC inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the recombinant ATIC protein to each well.

-

Immediately start monitoring the change in absorbance at 298 nm over time using the spectrophotometer.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value of the inhibitor by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for AMPK Activation

This protocol is a standard method to assess the activation of AMPK by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[7]

Materials:

-

Cell line of interest (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

ATIC inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the ATIC inhibitor at various concentrations and for different time points. Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ATIC inhibitor.

Conclusion

Inhibition of ATIC represents a promising therapeutic strategy by targeting the de novo purine synthesis pathway. The accumulation of the metabolite ZMP upon ATIC inhibition leads to the activation of the master metabolic regulator AMPK, thereby reprogramming cellular metabolism. This mechanism has shown potential in preclinical models for cancer and other proliferative diseases. While no information is currently available for "this compound," the continued development and study of ATIC inhibitors like ATIC-IN-1 are crucial for translating this therapeutic approach into clinical applications. Further research is warranted to explore the full potential and safety profile of targeting ATIC in various pathological contexts.

References

- 1. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Nature of the ATIC Enzyme: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Structure, Function, and Therapeutic Potential of a Key Enzyme in Purine (B94841) Biosynthesis

Introduction

5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC) is a critical bifunctional enzyme that catalyzes the final two steps of the de novo purine biosynthesis pathway.[1][2] This pathway is fundamental for the production of purine nucleotides, which are essential for a myriad of cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling. The unique dual-catalytic nature of ATIC, coupled with its role in sustaining the high proliferative rates of cancer cells, has positioned it as a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the ATIC enzyme, with a focus on its bifunctional characteristics, the experimental methodologies used to study its activity, and its potential as a target for drug development.

The Bifunctional Catalytic Activity of ATIC

The ATIC enzyme is a homodimer, with each monomer containing two distinct catalytic domains: an N-terminal IMP cyclohydrolase (IMPCHase) domain and a C-terminal 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (AICARFT) domain.[3] These two active sites work in concert to convert AICAR into inosine monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The two sequential reactions catalyzed by ATIC are:

-

AICAR Formyltransferase (AICARFT) Activity (EC 2.1.2.3): The AICARFT domain catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to the primary amine of AICAR, yielding 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[2]

-

IMP Cyclohydrolase (IMPCHase) Activity (EC 3.5.4.10): The IMPCHase domain then catalyzes the cyclization of FAICAR, with the elimination of a water molecule, to form the purine ring of IMP.[2]

Figure 1: Role of ATIC in the de novo purine biosynthesis pathway.

Quantitative Data on ATIC Enzyme Kinetics and Inhibition

The enzymatic activities of ATIC have been characterized in various species. The following tables summarize key kinetic parameters and the inhibitory constants of known inhibitors.

| Species | Domain | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Reference |

| Homo sapiens | AICARFT | AICAR | 10 | 2.9 | - | [4] |

| Homo sapiens | AICARFT | AICAR | 1.5 | - | - | [4] |

| Cryptococcus neoformans | AICARFT | AICAR | 130 ± 10 | 7.5 ± 0.1 | 6.7 ± 0.1 | [5] |

| Cryptococcus neoformans | IMPCHase | FAICAR | - | - | - | [5] |

Table 1: Kinetic Parameters of ATIC from Different Species. Note: Km for human AICARFT varies with the cosubstrate used (10-formyltetrahydrofolate vs. 10-formyldihydrofolate).[4]

| Inhibitor | Target Domain | Species | Ki (µM) | Type of Inhibition | Reference |

| Azathioprine (B366305) | AICARFT | Chicken Liver | 120 ± 10 | Competitive | [6] |

| Thioinosinic acid (tIMP) | AICARFT | Chicken Liver | 39 ± 4 | Competitive | [6] |

| Azathioprine | AICARFT | MRL/lpr Mouse PBMCs | 90 ± 14 | Competitive | [6] |

| Thioinosinic acid (tIMP) | AICARFT | MRL/lpr Mouse PBMCs | 110 ± 20 | Competitive | [6] |

Table 2: Inhibitors of ATIC Enzymatic Activity.

Experimental Protocols

AICAR Transformylase Activity Assay (Colorimetric)

This assay is a modification of a previously described method and is based on the permanganate (B83412) oxidation of the product, tetrahydrofolate (H4folate), to p-aminobenzoyl glutamate (B1630785) (pABG), which can be measured colorimetrically.[6]

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

5-aminoimidazole-4-carboxamide ribotide (AICAR) solution

-

10-formyltetrahydrofolate (10-fTHF) solution

-

Potassium permanganate (KMnO4) solution

-

Sodium nitrite (B80452) (NaNO2) solution

-

Ammonium (B1175870) sulfamate (B1201201) solution

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) solution

-

Trichloroacetic acid (TCA)

-

Purified ATIC enzyme or cell lysate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, AICAR, and 10-fTHF in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified ATIC enzyme or cell lysate.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding TCA.

-

Centrifuge to pellet precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add KMnO4 solution to oxidize the H4folate to pABG.

-

After a short incubation, add NaNO2 to remove excess permanganate.

-

Add ammonium sulfamate to remove excess nitrite.

-

Add NEDD solution to form a colored azo dye with the pABG.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the amount of H4folate produced by comparing the absorbance to a standard curve of pABG.

siRNA-mediated Knockdown of ATIC

This protocol describes the transient knockdown of ATIC expression in cultured cancer cells using small interfering RNA (siRNA).

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Opti-MEM I Reduced Serum Medium

-

siRNA targeting ATIC and a non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

6-well tissue culture plates

Procedure:

-

Day 1: Seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

-

Day 2:

-

For each well to be transfected, prepare two tubes.

-

Tube A: Dilute the ATIC siRNA or control siRNA in Opti-MEM.

-

Tube B: Dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.

-

Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Aspirate the growth medium from the cells and wash once with PBS.

-

Add the siRNA-lipid complex mixture to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

Add complete growth medium to the wells.

-

-

Day 3-4:

-

Incubate the cells for 24-72 hours post-transfection.

-

Harvest the cells for downstream analysis (e.g., Western blot to confirm protein knockdown, or for use in functional assays).

-

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to grow into a colony after treatment with cytotoxic agents, such as ionizing radiation.

Figure 2: Workflow for a clonogenic survival assay.

Procedure:

-

Cell Plating:

-

Harvest a single-cell suspension of the desired cell line.

-

Perform serial dilutions to achieve the desired cell numbers for plating. The number of cells plated will depend on the expected toxicity of the treatment.

-

Seed the cells in triplicate into 6-well plates.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with the desired doses of ionizing radiation or other cytotoxic agents. Include an untreated control group.

-

-

Incubation:

-

Return the plates to the incubator and culture for 9-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).

-

-

Fixation and Staining:

-

Aspirate the medium and wash the wells with PBS.

-

Fix the colonies with a solution such as 4% paraformaldehyde for at least 30 minutes.

-

Stain the colonies with a 0.5% crystal violet solution for at least 30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Analysis:

-

Count the number of colonies containing at least 50 cells in each well.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment dose.

-

ATIC as a Drug Target

The reliance of rapidly proliferating cells, such as cancer cells, on the de novo purine biosynthesis pathway makes ATIC an attractive target for anticancer drug development. Inhibition of ATIC leads to the accumulation of AICAR and a depletion of downstream purine nucleotides, ultimately impairing DNA replication and cell division. Furthermore, recent studies have highlighted a role for ATIC in DNA damage repair, suggesting that ATIC inhibitors could also serve as chemoradiosensitizers.[1]

The bifunctional nature of ATIC presents unique opportunities for inhibitor design. Small molecules can be developed to target either the AICARFT active site, the IMPCHase active site, or the interface between the two domains.

Figure 3: Schematic of the ATIC homodimer and its active sites.

Conclusion

The ATIC enzyme represents a fascinating example of catalytic bifunctionality and stands as a validated target for therapeutic development. Its sequential catalysis of the final two steps in de novo purine biosynthesis is essential for cellular proliferation and survival. A thorough understanding of its structure, enzymatic kinetics, and cellular functions, facilitated by the experimental protocols detailed in this guide, is paramount for the successful design and development of novel inhibitors for the treatment of cancer and other diseases.

References

- 1. A spectrophotometric method to measure enzymatic activity in reactions that generate inorganic pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 4. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of a Representative ATIC Inhibitor: A Technical Guide

A Note on Nomenclature: Publicly available scientific literature does not contain substantial information on a compound specifically designated "ATIC-IN-2". Therefore, this guide will focus on a well-characterized ATIC dimerization inhibitor, referred to in scientific literature as "compound 14" and also available commercially as "ATIC-IN-1". This compound serves as a representative example to illustrate the cytotoxic effects and mechanism of action of ATIC inhibitors.

Introduction

5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) is a bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) biosynthesis pathway. This pathway is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation. Consequently, ATIC has emerged as a promising target for anticancer drug development. This technical guide provides a summary of the preliminary cytotoxic effects of a representative ATIC inhibitor, "compound 14" (ATIC-IN-1), detailing its mechanism of action, available cytotoxicity data, and the experimental protocols used to assess its activity.

Mechanism of Action

The primary mechanism of action for the representative ATIC inhibitor, compound 14, is the disruption of ATIC homodimerization. The transformylase activity of ATIC is dependent on its dimeric form. By inhibiting dimerization, the inhibitor effectively blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formyl-ZMP (FAICAR), the penultimate step in de novo purine synthesis. This leads to an intracellular accumulation of ZMP.

Elevated ZMP levels mimic the presence of AMP, leading to the allosteric activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK shifts the cell from an anabolic to a catabolic state, thereby inhibiting cell growth and proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic and anti-proliferative effects of the representative ATIC inhibitor, compound 14 (ATIC-IN-1).

| Cell Line | Assay Type | Concentration | Incubation Time | Result | Citation |

| MCF-7 (Breast Cancer) | Non-radioactive proliferation assay | 100 µM | 48 hours | Dose-dependent reduction in viability | [2] |

| MCF-7 (Breast Cancer) | Non-radioactive proliferation assay | 250 µM | 48 hours | Dose-dependent reduction in viability | [2] |

| MCF-7 (Breast Cancer) | Non-radioactive proliferation assay | 500 µM | 48 hours | ~40% inhibition of cell viability | [2] |

| MCF-7 (Breast Cancer) | Time-lapse microscopy | 250 µM | 72 hours | 35% reduction in proliferation | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for testing the effects of ATIC inhibitors.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

ATIC inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

-

Compound Treatment: Prepare serial dilutions of the ATIC inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% Ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Washing: Harvest cells and wash them with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[7]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in the PI staining solution.[8]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

Signaling Pathway of ATIC Inhibition

Caption: Signaling pathway of ATIC inhibition by a dimerization inhibitor.

Experimental Workflow for Cytotoxicity Assessment

Caption: General experimental workflow for assessing ATIC inhibitor cytotoxicity.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchhub.com [researchhub.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. kumc.edu [kumc.edu]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. vet.cornell.edu [vet.cornell.edu]

The ATIC Pathway: A Core Regulator in Metabolic Disorders and a Target for Therapeutic Development

Abstract

5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) is a critical bifunctional enzyme that catalyzes the final two steps of the de novo purine (B94841) synthesis pathway. While its role in providing foundational blocks for DNA and RNA is well-established, emerging evidence has implicated the ATIC pathway as a pivotal node in the regulation of cellular metabolism. Dysregulation of ATIC and its associated signaling network is increasingly linked to the pathophysiology of prevalent metabolic disorders, including insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis. This technical guide provides an in-depth exploration of ATIC's function, its intricate involvement in metabolic signaling through axes such as AMP-activated protein kinase (AMPK), and its role in specific disease states. We present key quantitative data, detailed experimental protocols for its study, and conceptual diagrams to illuminate the complex molecular interactions, positioning ATIC as a promising therapeutic target for a range of metabolic diseases.

Introduction to ATIC

Gene and Protein Structure

The human ATIC gene is located on chromosome 2q35 and encodes a bifunctional protein that acts as a homodimer.[1][2] Each monomer of the ATIC protein consists of two distinct catalytic domains: an N-terminal phosphoribosylaminoimidazolecarboxamide formyltransferase (AICARFT) domain and a C-terminal inosine (B1671953) monophosphate (IMP) cyclohydrolase domain.[1] Dimerization is essential for the formyltransferase activity of the enzyme.[2]

Bifunctional Enzymatic Activity in De Novo Purine Synthesis

The de novo purine synthesis pathway is a ten-step process that builds purines from basic precursors. ATIC is responsible for the final two steps of this pathway, converting 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), also known as ZMP, into the first fully formed purine, IMP.[3][4]

-

AICAR Formyltransferase (EC 2.1.2.3): The N-terminal domain catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to AICAR, producing N-formyl-AICAR (FAICAR).[2][5]

-

IMP Cyclohydrolase (EC 3.5.4.10): The C-terminal domain then catalyzes the cyclization of FAICAR via the elimination of a water molecule to form IMP.[2][5]

IMP serves as a crucial precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are vital for DNA/RNA synthesis, cellular energy (ATP/GTP), and signaling.

The ATIC Pathway in Core Metabolic Regulation

Beyond its canonical role in nucleotide synthesis, the ATIC pathway is a key interface between purine metabolism and central energy-sensing signaling networks.

The ATIC-AMPK Axis: A Complex Relationship

The substrate of ATIC, AICAR, is an analog of AMP. When ATIC activity is inhibited or reduced, intracellular AICAR accumulates and can allosterically activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7] Activated AMPK works to restore energy balance by stimulating catabolic processes (like fatty acid oxidation) and inhibiting anabolic processes (like protein and lipid synthesis).

However, the activation of AMPK following ATIC inhibition is not universal and appears to be context-dependent.

-

In some studies, ATIC knockdown or inhibition leads to increased phosphorylation of AMPK at Threonine-172, indicating activation.[6][8]

-

Conversely, studies in vascular smooth muscle cells (VSMCs) found that ATIC knockdown led to AICAR accumulation but did not result in AMPK activation, suggesting that the level of AICAR accumulation may not have reached the threshold for activation or that cell-specific factors are involved.[3][4]

Interaction with Insulin Signaling

Recent research has uncovered a direct link between ATIC and the insulin signaling pathway. A bioinformatic screen of hepatic protein fractions identified ATIC as being associated with insulin receptor (IR) internalization.[6] Further investigation revealed that insulin stimulation and ATIC knockdown increase AMPK phosphorylation within IR complexes.[6] The study suggests a sensing mechanism that links adenylate synthesis (via ATIC) and ATP levels to the regulation of IR autophosphorylation and endocytosis, processes central to insulin sensitivity.[6]

Regulation of Other Signaling Pathways

-

mTOR Signaling: As a downstream target, mTORC1 is typically inhibited by AMPK. In some cancer models, ATIC has been shown to suppress AMPK activation, thereby promoting mTOR-S6K1 signaling to support cell growth.[7] However, consistent with the variable AMPK response, ATIC knockdown in VSMCs did not affect mTORC1 signaling.[4]

-

MYC and E2F Pathways: In breast cancer, ATIC expression has been positively correlated with the activation of MYC and E2F-regulated pathways, which are critical drivers of cell proliferation.[9]

ATIC's Involvement in Specific Metabolic Disorders

Dysregulation of the ATIC pathway contributes to the pathology of several major metabolic disorders.

Insulin Resistance and Type 2 Diabetes

The link between ATIC and insulin signaling suggests its role in insulin resistance, a hallmark of type 2 diabetes.[10] Pharmacological activation of AMPK using the cell-permeable AICAR precursor (acadesine) has been shown to improve glucose tolerance and enhance insulin action in muscle and liver in insulin-resistant animal models.[11][12] Long-term AICAR administration in obese Zucker rats reduced plasma triglycerides, free fatty acids, and blood pressure, while increasing HDL cholesterol.[11] These findings underscore the therapeutic potential of modulating this pathway to combat insulin resistance.

Proliferative Vascular Diseases and Atherosclerosis

Atherosclerosis is increasingly recognized as a metabolic disease characterized by the abnormal proliferation of vascular smooth muscle cells (VSMCs). Studies have shown that ATIC-mediated de novo purine synthesis is significantly upregulated in proliferative VSMCs within atherosclerotic lesions.[3][4] This increased purine supply fuels the DNA/RNA synthesis required for rapid cell division. Critically, both global and VSMC-specific deletion of Atic in mouse models of atherosclerosis and arterial restenosis led to inhibited VSMC proliferation and a marked reduction in neointima formation and atherosclerotic lesions.[3][4] This positions ATIC as a key driver of the proliferative component of vascular disease.

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD, recently renamed metabolic dysfunction-associated steatotic liver disease (MASLD), is the hepatic manifestation of the metabolic syndrome and is tightly linked to insulin resistance and dyslipidemia.[13][14][15] While direct studies on ATIC in NAFLD are emerging, its role is strongly implicated through its influence on lipid metabolism and insulin signaling. For instance, ATIC knockdown in a cancer cell model unexpectedly increased fatty acid β-oxidation (FAO), the process of breaking down fats for energy.[9] Impaired FAO is a key factor in the accumulation of fat in the liver (steatosis). By influencing the AMPK axis, which promotes FAO and inhibits de novo lipogenesis, ATIC is positioned to be a key regulator of hepatic lipid balance.

Quantitative Data Summary

The following table summarizes key quantitative findings related to the ATIC pathway in various metabolic and disease contexts.

| Parameter | Model/System | Finding | Implication | Reference |

| AICAR Administration | Obese Zucker Rats | 7-week treatment (0.5 mg/g/day) significantly ↓ plasma triglycerides, ↓ free fatty acids, ↑ HDL, and ↓ systolic BP by 14.6 mmHg. | Pharmacological activation of the downstream AMPK pathway ameliorates multiple features of metabolic syndrome. | [11] |

| Serum ATIC Levels | Multiple Myeloma (MM) Patients | Diagnostic AUC = 0.720. Levels increase with higher disease stage. | ATIC may serve as a circulating biomarker for disease progression. | [16] |

| ATIC and Diabetes | Multiple Myeloma (MM) Patients | Patients with comorbid diabetes had significantly lower serum ATIC (28.20 ng/mL) vs. non-diabetic patients (40.80 ng/mL). | Suggests a complex interaction between ATIC expression and systemic glucose metabolism. | [16] |

| ATIC Knockdown | Vascular Smooth Muscle Cells | Increased levels of labeled AICAR substrate. | Demonstrates direct impact on pathway flux. | [3][4] |

| ATIC Knockdown | HCT116 Cancer Cells | Reduced intracellular ATP levels and activated AMPK. | Inhibition of ATIC can induce a low-energy state, triggering compensatory AMPK activation. | [8] |

Key Experimental Protocols for Studying the ATIC Pathway

Investigating the ATIC pathway requires a combination of molecular biology, cell biology, and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol: Quantification of ATIC and p-AMPK Expression via Western Blot

This protocol is used to determine the relative protein levels of ATIC and to assess the activation state of the downstream AMPK pathway.

Methodology:

-

Cell Lysis: Culture cells (e.g., HepG2, HCT116) to 80-90% confluency. Treat with inhibitors or siRNAs as required. Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-15% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF membrane at 250 mA for 90 minutes.[17]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-ATIC, anti-phospho-AMPKα (Thr172), anti-total-AMPKα) overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[8][17]

-

Quantification: Use software like ImageJ to perform densitometric analysis of the bands, normalizing target proteins to a loading control (e.g., β-actin or GAPDH).

Protocol: Functional Analysis using siRNA-mediated Knockdown

This method is used to specifically deplete ATIC expression to study the functional consequences on cell proliferation, metabolism, or signaling.

Methodology:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

-

Transfection Preparation: For each well, dilute ATIC-specific siRNA (and a non-targeting control siRNA) in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells. Incubate for 24-72 hours, depending on the experimental endpoint.

-

Validation and Analysis: After incubation, harvest the cells. Validate the knockdown efficiency by quantifying ATIC protein levels via Western Blot (Protocol 4.1) or mRNA levels via qRT-PCR. Proceed with downstream functional assays, such as cell proliferation assays (e.g., MTT or clonogenic survival), metabolic flux analysis, or signaling pathway analysis.[8]

References

- 1. genecards.org [genecards.org]

- 2. Inosine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. ATIC-associated de novo purine synthesis is critically involved in proliferative arterial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. The last enzyme of the de novo purine synthesis pathway 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) plays a central role in insulin signaling and the Golgi/endosomes protein network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATIC | Cancer Genetics Web [cancer-genetics.org]

- 8. Identification of ATIC as a novel target for chemoradiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Long-term AICAR administration reduces metabolic disturbances and lowers blood pressure in rats displaying features of the insulin resistance syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AICAR administration causes an apparent enhancement of muscle and liver insulin action in insulin-resistant high-fat-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty Liver Disease: Nonalcoholic and Alcoholic Steatohepatitis (NAFLD/AFLD) [webmd.com]

- 14. Nonalcoholic Fatty Liver Disease and Non-Alcoholic Steatohepatitis: Current Issues and Future Perspectives in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Non-alcoholic fatty liver disease (NAFLD) - NHS [nhs.uk]

- 16. Serum ATIC Expression as a Novel Diagnostic and Prognostic Biomarker in Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bifunctional enzyme ATIC promotes propagation of hepatocellular carcinoma by regulating AMPK-mTOR-S6 K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ATIC-IN-2 In Vitro Enzyme Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction